Paricalcitol, also known as 19-nor-1,25-dihydroxyvitamin D2, is a synthetic analog of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol). [] It belongs to the class of vitamin D receptor activators (VDRAs). [] Paricalcitol plays a significant role in scientific research, particularly in studies related to chronic kidney disease (CKD), mineral bone disorder (CKD-MBD), secondary hyperparathyroidism (SHPT), and various other inflammatory and fibrotic conditions. [, , , , , , , , , , , , , , , , , , , , , , , ]
Paricalcitol exerts its biological effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor. [] Upon binding, the paricalcitol-VDR complex interacts with retinoid X receptor (RXR) to form a heterodimer. This heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription. []
Paricalcitol's primary mechanism of action involves the suppression of parathyroid hormone (PTH) synthesis and secretion in the parathyroid glands. [, ] This effect is mediated through the binding of the paricalcitol-VDR complex to VDREs in the PTH gene promoter, reducing its transcription. []
Furthermore, paricalcitol exhibits anti-inflammatory and antifibrotic effects through various pathways. These include inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, and reducing the expression of proinflammatory cytokines. [, , ] Paricalcitol also modulates the expression of profibrotic factors such as transforming growth factor-beta 1 (TGF-β1) and the renin-angiotensin system (RAS). []
CKD-MBD Research: Paricalcitol is extensively studied in CKD-MBD research for its ability to suppress PTH, potentially improving calcium and phosphate homeostasis, and reducing the risk of bone disorders. [, , , , , , , , , , , ] It is particularly valuable for investigating SHPT in CKD patients undergoing hemodialysis, where it has been shown to effectively reduce PTH levels with minimal impact on calcium and phosphorus balance. [, , , , , ]
Diabetic Nephropathy Research: Paricalcitol is investigated as a potential therapeutic agent to protect against diabetic nephropathy. [, ] Studies explore its effects on albuminuria, glomerular damage, and RAS activity in experimental models of diabetic nephropathy. [, ]
Renal Ischemia-Reperfusion Injury Research: Research suggests that paricalcitol pretreatment may protect against renal ischemia-reperfusion injury, a common complication in kidney transplantation. [, ] Studies investigate its role in reducing inflammation, apoptosis, and oxidative stress in experimental models of renal injury. [, ]
Other Renal Disease Research: Paricalcitol is also studied in other renal disease models, including obstructive nephropathy and gentamicin-induced kidney injury. [, ] Studies examine its potential antifibrotic and renoprotective effects in these conditions. [, ]
Cancer Research: Paricalcitol's antiproliferative activity has been investigated in various cancer cell lines, including leukemia, myeloma, and colon cancer cells. [] Studies explore its potential as an anticancer agent, examining its effects on cell cycle arrest, apoptosis, and differentiation. []
Cardiorenal Syndrome Research: Research suggests that paricalcitol may be beneficial in the prevention and treatment of cardiorenal syndrome, a complex condition involving interconnected dysfunction of the heart and kidneys. [] Studies investigate its role in stimulating the repair of renal and myocardial tissues. []
Immunological Research: Studies investigate the effect of paricalcitol on immune responses, including its potential to enhance Hepatitis B immunization in hemodialysis patients. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2